molecular formula C18H21Cl2N5O2 B12785613 N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride CAS No. 117015-71-1

N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride

Cat. No.: B12785613
CAS No.: 117015-71-1
M. Wt: 410.3 g/mol
InChI Key: QMBPYEPKOWZQNS-UHFFFAOYSA-N
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Description

N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an aminophenyl group, a carbamoyl group, and a sidnone imine moiety. It is often studied for its potential effects on the central nervous system and its interactions with other chemical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride typically involves multiple steps, starting with the preparation of the aminophenyl and alpha-methylphenethyl precursors. These precursors are then subjected to a series of reactions, including carbamoylation and sidnone formation, under controlled conditions. The final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the sidnone imine moiety, leading to the formation of amine derivatives.

    Substitution: The aminophenyl group can participate in substitution reactions, where functional groups are replaced by other chemical entities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential effects on biological systems, particularly its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its effects on the central nervous system and its potential as a drug candidate.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors in the central nervous system. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminophenyl and carbamoyl derivatives, such as:

  • N-(p-Aminophenyl)carbamoyl-3-phenethylsidnone imine
  • N-(p-Aminophenyl)carbamoyl-3-(alpha-methylphenethyl)urea

Uniqueness

N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride is unique due to its specific combination of functional groups and its potential effects on the central nervous system. Its chemical structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research.

Properties

CAS No.

117015-71-1

Molecular Formula

C18H21Cl2N5O2

Molecular Weight

410.3 g/mol

IUPAC Name

1-(4-aminophenyl)-3-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]urea;chloride;hydrochloride

InChI

InChI=1S/C18H19N5O2.2ClH/c1-13(11-14-5-3-2-4-6-14)23-12-17(25-22-23)21-18(24)20-16-9-7-15(19)8-10-16;;/h2-10,12-13,19,22H,11H2,1H3,(H,21,24);2*1H

InChI Key

QMBPYEPKOWZQNS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)NC(=O)NC3=CC=C(C=C3)N.Cl.[Cl-]

Origin of Product

United States

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